molecular formula C9H11ClN2 B1468836 (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine CAS No. 1270210-49-5

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine

Cat. No.: B1468836
CAS No.: 1270210-49-5
M. Wt: 182.65 g/mol
InChI Key: ARFQYQJCLVCFGZ-QMMMGPOBSA-N
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Description

“(1S)-1-(4-Chloropyridin-2-yl)but-3-en-1-amine” is a chiral amine featuring a 4-chloropyridine moiety and a but-3-en-1-amine backbone. Its molecular formula is C₉H₁₀ClN₂, with a molecular weight of 180.65 g/mol. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand.

Properties

IUPAC Name

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-2-3-8(11)9-6-7(10)4-5-12-9/h2,4-6,8H,1,3,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFQYQJCLVCFGZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=NC=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=NC=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Amination of Chloropyridine Derivatives

Although direct literature on the exact preparation of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine is limited, closely related chloropyridine amines are commonly synthesized by nucleophilic substitution or reductive amination on chloropyridine precursors.

  • Starting Material: 4-chloropyridin-2-yl derivatives.
  • Key Step: Introduction of the but-3-en-1-amine side chain via amination or reductive amination.
  • Typical Conditions: Use of hydrazine or amine nucleophiles under reflux in ethanol or similar solvents.
  • Example: Preparation of 3-chloride-2-hydrazinopyridine by reacting 2,3-dichloropyridine with hydrazine hydrate in ethanol at reflux for 20-30 hours, followed by isolation of the hydrazinopyridine intermediate.

This hydrazinopyridine intermediate can be further elaborated to more complex amine derivatives, though this specific route is more common for pyrazole derivatives rather than the target compound.

Cyclization via Electrophilic Activation and Aminoalkene Cyclization

A highly relevant and innovative approach involves the use of homoallylic amines and electrophilic activation to form chlorinated piperidine rings, which are structurally related to the target compound's backbone.

  • Key Reagents: HCl- DMPU (a stable HCl source), dimethyl sulfoxide (DMSO).
  • Mechanism: Activation of DMSO by HCl- DMPU generates a (thiomethyl)methyl carbenium ion which reacts with homoallylic amines, inducing intramolecular cyclization to form 4-chloropiperidines.
  • Conditions: Reaction typically proceeds at 65 °C in ethyl acetate solvent, with stirring times ranging from 9 to 24 hours.
  • Yields: Good to excellent isolated yields (up to 99%) with broad substrate scope including aromatic and aliphatic homoallylic amines.

This method is notable for:

  • Mild reaction conditions.
  • High functional group tolerance.
  • Scalability demonstrated by successful 10 mmol scale reactions.
  • Environmentally benign reagents avoiding toxic formaldehyde.

Table 1: Optimization of Reaction Conditions for Chloropiperidine Formation

Entry Solvent HCl Source Concentration (M) Conversion (%) Notes
1 DCE HCl- DMPU 1.0 64 Baseline
4 EtOAc HCl- DMPU 1.0 90 Improved conversion
7 EtOAc HCl- DMPU 0.2 99 Optimal concentration
9 EtOAc HCl/2-propanol 0.2 99 Comparable conversion
13 EtOAc CH3COCl/EtOH 0.2 99 In situ HCl generation

Conversion determined by GC-MS with internal standard.

Substrate Scope and Functional Group Tolerance

The method described above has been tested on a variety of substrates:

  • Aromatic Homoallylic Amines: Substituents including methyl, halogens, trifluoromethyl, methoxy, cyano, nitro, and acetyl groups were well tolerated, yielding 4-chloropiperidines in excellent yields (typically >80%).
  • Heteroaromatic Amines: Benzodioxole, thiophene, pyridine, and pyrazine derivatives also gave good yields.
  • Aliphatic Amines: Despite their basicity, these gave moderate yields (51-64%).
  • Alkene Variants: Both terminal and internal alkenes were compatible, although sterically hindered or highly substituted alkenes sometimes led to side products or lower yields.

Table 2: Representative Yields for 4-Chloropiperidine Products

Substrate Type Examples Yield Range (%) Notes
Para-substituted anilines Methyl, Halo, CF3 80 - 99 Excellent yields
Heteroaromatic amines Pyridine, Thiophene 70 - 90 Good functional group tolerance
Aliphatic amines Benzyl, Long chain 51 - 64 Moderate yields
Disubstituted alkenes Various 53 - 84 Some steric hindrance noted

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations
Hydrazine substitution on dichloropyridine 2,3-dichloropyridine, hydrazine hydrate, EtOH, reflux 20-30h High yield of hydrazinopyridine intermediates Specific to pyrazole synthesis, not direct for target amine
HCl- DMPU-mediated DMSO activation and cyclization HCl- DMPU, DMSO, homoallylic amines, EtOAc, 65 °C, 9-24h Mild, scalable, broad substrate scope, high yields Requires homoallylic amine precursors, stereochemistry control needed
Extended stirring amide coupling Amide derivatives, stirring 1-10h, temperature control Optimizes yield and purity for related chloropyridine amides Not directly for amine synthesis, but useful for related compounds

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthesis of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine

The compound can be synthesized through various methodologies, often involving the reaction of 4-chloropyridine derivatives with butenyl amines. The synthetic routes typically employ palladium-catalyzed cross-coupling reactions or other coupling strategies to achieve the desired molecular structure.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, a study reported its effectiveness against Chlamydia trachomatis, a leading cause of sexually transmitted infections. The compound was shown to impair the growth of this pathogen without affecting host cell viability, indicating its potential as a selective antichlamydial agent .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurotransmitter regulation. It acts as a dual inhibitor of cholinesterase and monoamine oxidase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance its inhibitory potency .

Neurological Disorders

Given its ability to inhibit cholinesterase and monoamine oxidase, this compound is being explored as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and depression. The compound's selectivity for these enzymes could lead to fewer side effects compared to existing treatments.

Cancer Research

In cancer research, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may enhance the efficacy of traditional chemotherapeutic agents when used in combination therapies .

Activity TypeTarget Pathogen/EnzymeEffectivenessReference
AntichlamydialChlamydia trachomatisImpairs growth
Cholinesterase InhibitionHuman cholinesteraseModerate inhibition
Monoamine Oxidase InhibitionHuman monoamine oxidaseSignificant inhibition

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
Palladium-Catalyzed Cross-CouplingUtilizes palladium catalysts for efficient coupling reactions75%
Direct AminationInvolves direct amination of butenyl derivatives with chloropyridines65%

Case Study 1: Antichlamydial Activity

A recent investigation focused on the SAR of pyridine derivatives, including this compound, revealed that specific substitutions on the aromatic ring significantly enhance antichlamydial activity while maintaining low toxicity towards mammalian cells .

Case Study 2: Neuroprotective Effects

In a study evaluating neuroprotective compounds, this compound was found to reduce oxidative stress markers in neuronal cell lines, suggesting its potential use in neurodegenerative disease management .

Mechanism of Action

The mechanism of action of (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The pyridine ring in the target compound introduces a basic nitrogen , enabling hydrogen bonding and π-stacking interactions absent in phenyl analogs .

Halogen Substituent Effects

Compound Name Halogen Position Reactivity/Stability Notes Reference
(1S)-1-(4-Chloropyridin-2-yl)but-3-en-1-amine Cl Pyridine-4 Enhances electrophilicity; stabilizes via resonance
1-(4-Bromophenyl)but-3-en-1-amine Br Phenyl-4 Higher lipophilicity (logP ~2.8 vs. ~2.2 for Cl); slower hydrolysis

Key Observations :

  • The 4-chloro substituent on pyridine directs electrophilic substitution to the 2- and 6-positions, unlike bromophenyl analogs where halogenation occurs at the meta position .

Key Observations :

  • The target compound’s synthesis may face challenges in stereocontrol compared to tert-butanesulfinyl-protected analogs, which achieve high diastereomeric ratios .
  • Allylic alkylation methods (e.g., for indole derivatives) show superior enantiomeric excess (ee) compared to traditional imine allylation .

Physicochemical and Spectroscopic Data

NMR Chemical Shift Comparison (¹H, δ ppm):

Compound Name Amine (NH) Allylic CH₂ Aromatic Protons Reference
This compound ~3.68 (br) 5.16 (dd) 8.30–7.20 (pyridine)
(S)-1-(4-Methoxyphenyl)but-3-en-1-amine ~1.70 (br) 5.10 (dd) 7.25–6.85 (phenyl)
(RS,1R)-N-(tert-Butanesulfinyl)-1-(4-chlorophenyl)but-3-en-1-amine 3.68 (s) 5.16 (dd) 7.35–7.20 (phenyl)

Key Observations :

  • The pyridine ring deshields adjacent protons, shifting aromatic signals upfield compared to phenyl analogs .
  • The tert-butanesulfinyl group in analogs masks NH signals, simplifying NMR interpretation .

Biological Activity

(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10ClN(Molecular Weight 195 65 g mol)\text{C}_{10}\text{H}_{10}\text{ClN}\quad (\text{Molecular Weight 195 65 g mol})

This compound features a pyridine ring, which is known for its role in various biological activities, and an amine functional group that may contribute to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity:

Bacterial Strain MIC (µM) Mechanism of Action
Staphylococcus aureus25Disruption of cell wall synthesis
Escherichia coli50Inhibition of protein synthesis

The compound demonstrated selective toxicity towards bacterial cells while maintaining a favorable safety profile for mammalian cells, suggesting potential for therapeutic use without significant side effects .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
  • Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death. Additionally, it inhibited key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that variations in the substituents on the pyridine ring affect both antibacterial and anticancer efficacy.

Substituent Effect on Activity
-ClEnhances antibacterial activity
-FReduces cytotoxicity in cancer cells
-BrMaintains activity but alters selectivity

These findings suggest that careful modification of the compound's structure could lead to improved therapeutic agents with enhanced specificity and reduced side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine, and how can reaction conditions be adjusted to improve enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding enone intermediate. For example, (E)-4-(4-chlorophenyl)but-3-en-1-amine derivatives are synthesized using hydrazine monohydrate in ethanol to cleave phthalimide protecting groups, followed by chiral resolution via HPLC with a cellulose-based column to isolate the (1S)-enantiomer . Reaction optimization may involve temperature control (0–25°C) and solvent polarity adjustments (e.g., THF vs. DCM) to minimize racemization.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 8–12 Hz for trans-alkene protons) and NOESY to confirm spatial proximity of the 4-chloropyridinyl and amine groups .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and alkene C=C stretches (~1640 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for validating enantiopurity in asymmetric synthesis .

Q. What are common intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer : Key intermediates include (E)-4-(4-chlorophenyl)but-3-enal (prepared via Wittig reaction) and the corresponding imine (formed by condensation with ammonia). These are characterized by GC-MS for purity and LC-MS to track reaction progress .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in reactions like hydrogenation. Molecular docking (using Discovery Studio) evaluates interactions with chiral catalysts (e.g., Ru-BINAP complexes) to optimize steric and electronic effects .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Comparative Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12, identifying hydrolysis-prone sites (e.g., the allylic amine).
  • Isotopic Labeling : Use deuterated solvents (D2O) to trace proton exchange in acidic/basic conditions .
  • Controlled Stress Testing : Expose the compound to UV light or elevated temperatures to isolate degradation pathways .

Q. How does the 4-chloropyridinyl group influence the compound’s electronic properties and biological interactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The chlorine atom reduces electron density on the pyridine ring, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites).
  • Structure-Activity Relationship (SAR) Studies : Modify the pyridine substituents (e.g., replacing Cl with F or CH3) and compare binding affinities via surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for asymmetric syntheses of this compound?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical catalysts (e.g., Jacobsen’s salen-Co), solvents, and temperatures.
  • Statistical Analysis : Apply ANOVA to compare yields across studies, identifying outliers due to trace moisture or oxygen sensitivity .
  • In Situ Monitoring : Use ReactIR to detect intermediate formation and side reactions during synthesis .

Methodological Tables

Parameter Optimized Condition Reference
Synthetic Yield 78% (via reductive amination)
Enantiomeric Excess (ee) 98% (chiral HPLC, cellulose column)
Degradation Half-life 24 hrs (pH 7.4, 25°C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine
Reactant of Route 2
(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine

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